molecular formula C24H27N3O4S2 B2438768 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 391221-39-9

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2438768
CAS RN: 391221-39-9
M. Wt: 485.62
InChI Key: XPKRKMLPXXDKTE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as Compound 1, is a novel small-molecule inhibitor that has recently gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Anticancer Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide and its derivatives have been studied for their potential anticancer properties. For instance, a study by Ravinaik et al. (2021) evaluated similar compounds for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug used in the study.

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Bikobo et al. (2017) synthesized derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, which showed potent antimicrobial activity against various bacterial and fungal strains. The antibacterial activity was more pronounced against Gram-positive bacterial strains.

Research on Adenosine Receptors

Investigations into the selectivity of adenosine receptors have involved derivatives of this compound. In a study by Inamdar et al. (2013), analogues of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl) benzamide and furamide were tested for their affinity to adenosine receptors. This research is significant for understanding the molecular mechanisms of adenosine receptor ligands.

Photophysical Properties

The photophysical properties of benzamide derivatives, including those similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, have been a subject of interest. Zhang et al. (2017) synthesized and studied the photophysical properties of related compounds. These properties are essential for developing materials with applications in electronics and photonics.

Other Applications

Other studies have looked into the synthesis of similar compounds for various biological activities, including antimicrobial and antifungal properties, as well as their interaction with biological receptors. For example, Gein et al. (2019) and Narayana et al. (2004) conducted such studies.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-4-15-27(16-5-2)33(30,31)20-13-11-19(12-14-20)23(29)26-24-25-21(22(32-24)17(3)28)18-9-7-6-8-10-18/h6-14H,4-5,15-16H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKRKMLPXXDKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

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